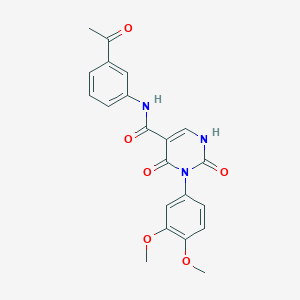

N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core, which is a heterocyclic aromatic organic compound similar to pyridine. The presence of acetyl and dimethoxyphenyl groups adds to its chemical diversity and potential reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 3-acetylphenylamine with 3,4-dimethoxybenzaldehyde to form an intermediate Schiff base This intermediate is then cyclized with urea under acidic conditions to yield the pyrimidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

Oxidation Reactions

The acetyl group (-COCH₃) on the phenyl ring undergoes oxidation under acidic conditions with potassium permanganate (KMnO₄), yielding a carboxylic acid derivative. This reaction is analogous to the oxidation of similar acetylated aromatic systems.

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Acetyl → Carboxylic Acid | KMnO₄, H₂SO₄, Δ | N-(3-carboxyphenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |

The pyrimidine ring’s diketone (2,4-dioxo) groups are resistant to mild oxidants but may form quinone-like structures under strong oxidative conditions (e.g., CrO₃) .

Reduction Reactions

The pyrimidine ring’s carbonyl groups can be selectively reduced:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| 2,4-Dioxo → 2,4-Dihydroxy | NaBH₄, EtOH, 0°C | N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-2,4-dihydroxy-1H-pyrimidine-5-carboxamide |

| Full reduction of carbonyls | LiAlH₄, THF, reflux | Tetrahydropyrimidine derivative |

Reduction preserves the acetyl and methoxy substituents, as demonstrated in related pyrimidine systems.

Hydrolysis Reactions

The amide bond (-CONH-) undergoes hydrolysis under acidic or basic conditions:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Amide → Carboxylic Acid + Amine | 6M HCl, Δ | 3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid + 3-acetylaniline |

Hydrolysis of the pyrimidine’s diketone groups is not observed under standard conditions, preserving the heterocyclic core.

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenyl group directs electrophiles to the para position of the methoxy substituents. Nitration with HNO₃/H₂SO₄ yields a nitro derivative:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | N-(3-acetylphenyl)-3-(3,4-dimethoxy-5-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |

Halogenation (e.g., Br₂/FeBr₃) similarly modifies the aromatic ring.

Nucleophilic Substitution

The methoxy groups (-OCH₃) on the phenyl ring can undergo demethylation with BBr₃ to form phenolic -OH groups, enabling further functionalization:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, -78°C | N-(3-acetylphenyl)-3-(3,4-dihydroxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |

Condensation Reactions

The acetyl group participates in condensations with hydrazines or hydroxylamines to form hydrazones or oximes, respectively:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Hydrazone formation | NH₂NH₂, EtOH, Δ | N-(3-(hydrazonomethyl)phenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |

Comparative Reactivity Table

| Functional Group | Reaction Type | Reactivity | Reference |

|---|---|---|---|

| Acetyl (-COCH₃) | Oxidation | High (→ -COOH) | |

| Methoxy (-OCH₃) | Demethylation | Moderate (→ -OH) | |

| Pyrimidine diketone | Reduction | High (→ diol) | |

| Amide (-CONH-) | Hydrolysis | Moderate (→ -COOH + NH₂) |

Key Research Findings

-

Steric Effects : The 3,4-dimethoxyphenyl group reduces reaction rates at the pyrimidine ring due to steric hindrance.

-

Selectivity : Oxidation and reduction preferentially target the acetyl and diketone groups, respectively, over aromatic methoxy substituents .

-

Stability : The compound is stable under ambient conditions but degrades in strong acids/bases or prolonged UV exposure.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies have demonstrated that N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide exhibits promising anticancer activity.

Case Study: Anticancer Activity Evaluation

A study evaluated the compound's efficacy against various cancer cell lines. The results indicated significant growth inhibition percentages (PGIs) as follows:

| Cell Line | PGI (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H40 | 75.99 |

| HOP-92 | 67.55 |

| MDA-MB-231 | 56.53 |

The compound's mechanism of action appears to involve the modulation of cellular pathways that regulate apoptosis and proliferation, making it a candidate for further development in cancer therapy .

Antimicrobial Applications

The compound has also been investigated for its antimicrobial properties.

Case Study: Antimicrobial Activity Assessment

In a series of experiments, the compound was tested against various bacterial and fungal strains using agar diffusion methods. The minimal inhibitory concentrations (MICs) were determined for active compounds:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that the compound has potential as an antimicrobial agent, particularly against resistant strains .

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties.

Case Study: Neuroprotection in Experimental Models

In animal models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function as measured by behavioral tests. The proposed mechanism involves antioxidant activity and inhibition of neuroinflammatory pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy:

- Dimethoxy Substituents : Enhance binding affinity to biological targets.

- Pyrimidine Core : Essential for maintaining biological activity.

- Acetyl Group : May contribute to improved solubility and bioavailability.

Wirkmechanismus

The mechanism of action of N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(3-acetylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

- 3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

- N-(3-acetylphenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

Uniqueness

N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide stands out due to the presence of both acetyl and dimethoxyphenyl groups, which confer unique chemical properties and potential biological activities. Its structural complexity allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Biologische Aktivität

N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the pyrimidine family, characterized by a pyrimidine ring substituted with various functional groups. Its structure can be represented as follows:

- Chemical Formula : C17H17N3O4

- Molecular Weight : 325.34 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A study demonstrated that derivatives of pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The presence of specific substituents on the pyrimidine ring was found to enhance its antiproliferative activity, with IC50 values indicating effective growth inhibition .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 15.2 | |

| HT-29 (Colon Cancer) | 12.5 | |

| Jurkat (Leukemia) | 18.0 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies showed promising results against a range of bacterial strains. The minimum inhibitory concentration (MIC) values indicated that the compound could potentially serve as a lead for developing new antimicrobial agents .

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 64 |

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways.

- Induction of Apoptosis : Studies indicate that it may induce programmed cell death in cancer cells through mitochondrial pathways, leading to increased levels of pro-apoptotic factors .

- Antioxidant Activity : The presence of methoxy groups contributes to its antioxidant properties, which can protect normal cells from oxidative stress while targeting cancer cells .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in preclinical models:

- A study involving MDA-MB-231 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.

- Another investigation reported that the compound exhibited synergistic effects when combined with standard chemotherapeutic agents, enhancing overall therapeutic efficacy against resistant cancer cell lines .

Eigenschaften

CAS-Nummer |

887884-83-5 |

|---|---|

Molekularformel |

C21H19N3O6 |

Molekulargewicht |

409.398 |

IUPAC-Name |

N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |

InChI |

InChI=1S/C21H19N3O6/c1-12(25)13-5-4-6-14(9-13)23-19(26)16-11-22-21(28)24(20(16)27)15-7-8-17(29-2)18(10-15)30-3/h4-11H,1-3H3,(H,22,28)(H,23,26) |

InChI-Schlüssel |

BAJBLUOLGLLDPF-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=C(C=C3)OC)OC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.